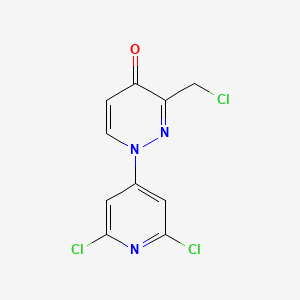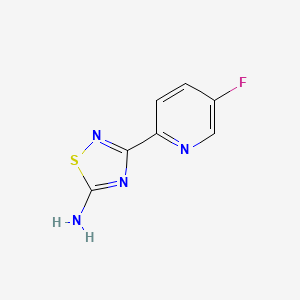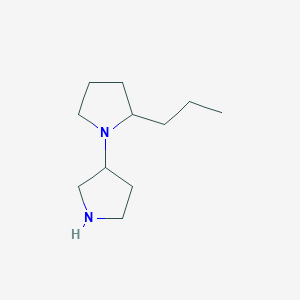
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate typically involves the reaction of 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid+methanolcatalystMethyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 4-(1-oxo-1-(thiazol-2-yl)ethyl)benzoate.
Reduction: Formation of 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Used in the production of dyes, biocides, and other industrial chemicals
作用机制
The mechanism of action of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and an ester group on the benzoate moiety, along with the thiazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
属性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC 名称 |
methyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-13(16,12-14-7-8-18-12)10-5-3-9(4-6-10)11(15)17-2/h3-8,16H,1-2H3 |
InChI 键 |
RRILPGRMZZCWNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(C2=NC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
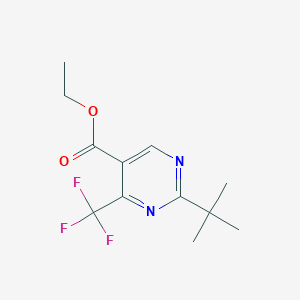
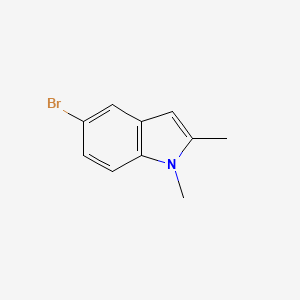

![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
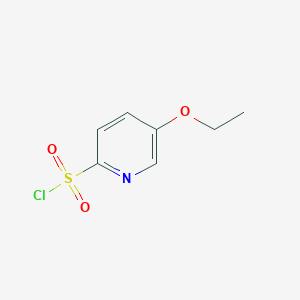
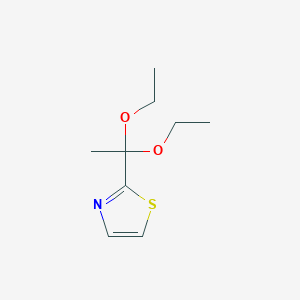
![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
